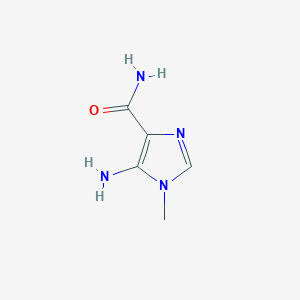

5-Amino-1-methyl-1H-imidazole-4-carboxamide

Description

Propriétés

IUPAC Name |

5-amino-1-methylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHKJZZQGXMAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423573 | |

| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21343-04-4 | |

| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylimidazole with cyanamide, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1-methyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different amino-imidazole derivatives.

Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various substituted imidazole compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted imidazole compounds with varying functional groups.

Applications De Recherche Scientifique

Structure and Composition

- Molecular Formula : CHNO

- Molecular Weight : 140.14 g/mol

- CAS Number : 21343-04-4

AICAR features a five-membered imidazole ring with an amino group and a carboxamide functional group, which contributes to its biochemical activity.

Biochemical Research

AICAR is primarily recognized for its ability to activate AMPK, a crucial regulator of cellular energy homeostasis. The activation of AMPK leads to various metabolic effects:

- Increased Glucose Uptake : AICAR enhances glucose transport into cells, making it a potential candidate for treating metabolic disorders such as diabetes.

- Enhanced Fatty Acid Oxidation : It promotes the breakdown of fatty acids, contributing to improved metabolic health.

- Mitochondrial Biogenesis : AICAR stimulates the production of new mitochondria, which is vital for energy metabolism.

Medical Applications

AICAR's therapeutic potential extends to several medical fields:

- Cardiovascular Health : It has been investigated for its protective effects against cardiac ischemia, where it may help preserve heart tissue during low blood flow conditions.

- Cancer Therapy : Research indicates that AICAR may possess anticancer properties by modulating cellular responses to therapy and inhibiting cancer cell proliferation .

Case Studies

- Antiparasitic Activity : A study demonstrated that imidazole derivatives similar to AICAR exhibited inhibitory effects on Trypanosoma cruzi, the parasite responsible for Chagas' disease. This suggests potential applications in developing antiparasitic treatments.

- Inhibition of HIV Integrase : Related compounds have shown promise in inhibiting HIV integrase activity, indicating a potential avenue for antiviral therapies targeting HIV.

Industrial Applications

In addition to its biological roles, AICAR serves as a building block in synthetic chemistry:

- Catalyst Development : It is utilized in synthesizing more complex heterocyclic compounds, expanding its utility in medicinal chemistry and material science .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected compounds structurally related to this compound:

Uniqueness of AICAR

AICAR's unique substitution pattern distinguishes it from other imidazole derivatives. Its specific ability to activate AMPK and influence metabolic pathways positions it as a valuable compound in both research and therapeutic contexts.

Mécanisme D'action

The mechanism of action of 5-Amino-1-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. One notable target is the AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. By activating AMPK, the compound can influence various metabolic pathways, leading to effects such as increased glucose uptake and fatty acid oxidation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Group Variations

The biological and chemical properties of imidazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons

(a) 5-Aminoimidazole-4-carboxamide (AICA) vs. Target Compound

- Structural Difference : AICA lacks the 1-methyl group .

- Impact : The methyl group in the target compound enhances metabolic stability by reducing enzymatic degradation at the N1 position. This modification also increases lipophilicity (logP: -0.2 vs. -0.5 for AICA), improving membrane permeability .

(b) AICAR (5-Aminoimidazole-4-carboxamide riboside)

- Structural Difference : AICAR incorporates a ribose sugar at N1, making it a nucleoside analogue .

- Impact: The ribose moiety drastically increases water solubility and enables interaction with kinases like AMP-activated protein kinase (AMPK), a key regulator of cellular energy . In contrast, the target compound’s methyl group limits its use in nucleotide biosynthesis but may improve pharmacokinetics in non-polar environments.

(c) 5-Cyano-1H-imidazole-4-carboxamide Hydrate

- Structural Difference: A cyano (-CN) group replaces the amino (-NH₂) at C5 .

- Impact: The electron-withdrawing cyano group reduces basicity at C5, altering reactivity in substitution reactions. This derivative serves as a precursor for synthesizing fluorescent probes or metal-chelating agents .

(d) Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate

Derivatives with Expanded Cores

(a) 1H-Benzo[d]imidazole-4-carboxamide Derivatives

- Structural Difference : A benzene ring is fused to the imidazole core (e.g., compounds 5cl, 5cm in ).

(b) Ribityl and Isopropylidene Derivatives

- Example: 5-Amino-1-(2',3'-O-isopropylidene-D-ribityl)-1H-imidazole-4-carboxamide ().

- Impact : The isopropylidene-protected ribityl group introduces steric hindrance, stabilizing the compound against glycosidase cleavage. This derivative is critical in synthesizing modified nucleosides for antiviral research .

Activité Biologique

5-Amino-1-methyl-1H-imidazole-4-carboxamide, commonly referred to as 5-AMICA, is a compound that has garnered interest due to its structural characteristics and potential biological activities. It features an imidazole ring, which is known for its presence in various biologically active molecules. This article aims to provide a comprehensive overview of the biological activity of 5-AMICA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

5-AMICA has the following chemical structure:

- Molecular Formula : C5H8N4O

- Molecular Weight : 140.14 g/mol

The structure includes:

- An amino group at position 5

- A methyl group at position 1

- A carboxamide group at position 4

These functional groups contribute to the compound's solubility and interaction with biological macromolecules .

Antimicrobial Activity

Research indicates that imidazole derivatives possess antimicrobial properties. While direct studies on 5-AMICA are scarce, its structural analogs have shown efficacy against various pathogens, suggesting potential antimicrobial activity .

Anticancer Potential

Imidazole compounds have been investigated for their anticancer properties. For instance, certain derivatives have exhibited cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting proliferation. The precise role of 5-AMICA in cancer treatment remains to be fully elucidated, but its structural features suggest it may contribute to similar effects .

Case Study 1: Antiparasitic Activity

A study focused on a series of imidazole-based compounds revealed that some derivatives effectively inhibited the growth of Trypanosoma cruzi, the causative agent of Chagas' disease. While 5-AMICA was not the primary focus, the findings indicate that imidazole derivatives can be optimized for enhanced antiparasitic activity, which may include compounds similar to 5-AMICA .

Case Study 2: Inhibition of HIV Integrase

Research on related imidazole compounds has shown promising results in inhibiting HIV integrase activity. Inhibitors that share structural similarities with 5-AMICA were found to disrupt critical interactions within the viral life cycle, suggesting a potential avenue for further exploration of 5-AMICA in antiviral therapies .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected compounds structurally related to 5-AMICA:

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for 5-AMICA is limited, understanding the behavior of similar compounds can provide insights into its potential bioavailability and toxicity profiles. Factors such as solubility, metabolic stability, and first-pass metabolism are critical in evaluating the therapeutic viability of any new drug candidate .

Q & A

Q. What are the recommended synthetic routes for 5-Amino-1-methyl-1H-imidazole-4-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with imidazole derivatives. For example, a similar compound (5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) is synthesized via condensation of 4-fluoroaniline and 4-methylphenyl isocyanide, followed by azide cyclization . Key considerations:

- Temperature Control : Maintain ≤0°C during diazotization to prevent side reactions.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.

- Yield Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of azide to carboximidoyl chloride) to maximize product formation.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Combine 1H-NMR and 13C-NMR to verify the structure:

- 1H-NMR (DMSO-d6) : Peaks at δ 7.10 (s, Ar–H), 6.67 (br, –CONH2), and 5.48 (br, –NH2) confirm the imidazole ring and carboxamide groups .

- 13C-NMR : Signals at δ 166.1 (C=O), 145.3 (CH), and 110.5 (C) align with the expected carbon backbone .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ at m/z 154.1).

Q. What analytical techniques are most reliable for assessing the purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to achieve >98% purity .

- Melting Point Analysis : Compare experimental values (e.g., 165–166°C) to literature data to detect impurities .

Advanced Research Questions

Q. What strategies resolve discrepancies between theoretical and experimental crystallographic data for derivatives of this compound?

Methodological Answer: For derivatives like 5-Amino-1-(isopropylidene-D-ribityl)-1H-imidazole-4-carboxamide:

- Single-Crystal X-ray Diffraction : Resolve Z′ = 40 structures by refining space group assignments (e.g., P21/c) and analyzing hydrogen-bonding networks .

- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models to identify steric or electronic distortions .

Q. How does the electronic environment of the imidazole ring influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Substituent Effects : Methyl groups at N1 increase electron density at C4, enhancing carboxamide nucleophilicity. Use Hammett constants (σ) to predict reactivity trends .

- Reaction Monitoring : Track intermediates via in situ FTIR (e.g., carbonyl stretching at 1680 cm⁻¹) to optimize reaction kinetics .

Q. What challenges arise in differentiating the biological activity of this compound from its metabolites?

Methodological Answer:

- Metabolite Profiling : Use LC-MS/MS to identify metabolites (e.g., ribosylated AICAR) in cell lysates .

- Knockout Models : Employ CRISPR-edited cell lines (e.g., AMPK-deficient) to isolate parent compound effects from metabolic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.